molecular formula C11H16N2O2 B2998506 1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea CAS No. 199190-54-0

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea

Cat. No. B2998506
CAS RN: 199190-54-0
M. Wt: 208.261
InChI Key: BZKDYAKOQWQTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1-(2-hydroxyethyl)-3-phenylurea is a synthetic organic compound that is used in a variety of scientific research applications. It is a white solid substance with a molecular weight of 227.27 g/mol and a melting point of 132°C. It is also known as 1-ethyl-2-hydroxyethyl-3-phenylurea, ethylhydroxyethylphenylurea, or EHUP. The compound has a variety of uses in research and is used in the synthesis of other compounds.

Scientific Research Applications

Polyurethane Synthesis and Characterization

Polyurethanes with pendant hydroxyl groups have been synthesized from polycondensation reactions involving monomers like phenoxycarbonyloxymethyl ethylene carbonate with diamines. These polymers contain both primary and secondary hydroxyl groups, indicating amorphous materials with varying glass transition temperatures based on the methylene groups between urethane groups. This research highlights the potential for creating advanced materials with tailored properties for specific applications (Ubaghs, Fricke, Keul, & Höcker, 2004).

Enzymatic Catalysis in Polymer Chemistry

The enzymatic oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase in the presence of cyclodextrin demonstrates the role of biocatalysis in polymer chemistry. This method achieves oligomerization at room temperature, showcasing an environmentally friendly approach to polymer synthesis (Pang, Ritter, & Tabatabai, 2003).

Self-Healing Hydrogels

Research into dynamically restructuring pH-responsive hydrogels, employing covalent chemistry between phenylboronic acid and cis-diol modified poly(ethylene glycol) macromonomers, has led to the development of self-healing hydrogels. These hydrogels demonstrate controlled and glucose-responsive release of proteins, along with shear-thinning behavior and rapid structural recovery, opening new avenues in biomedical engineering and drug delivery systems (Yesilyurt, Webber, Appel, Godwin, Langer, & Anderson, 2015).

Phase Organization in Polyurethanes

The study of phase organization in segmented polyurethanes with different intersegment compatibilities has significant implications for biomedical applications. This research provides insights into the demixing of hard and soft segments in multiblock polyurethanes, which is crucial for designing materials with specific mechanical and biological properties (Hernández, Weksler, Padsalgikar, Choi, Angelo, Lin, Xu, Siedlecki, & Runt, 2008).

Enantioselective Hydrogenation

The enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess showcases the application of catalysis in producing high-purity chemical compounds. This process highlights the importance of reaction conditions, such as temperature, in achieving desired outcomes, which has implications for pharmaceutical synthesis and fine chemical production (Meng, Zhu, & Zhang, 2008).

properties

IUPAC Name

1-ethyl-1-(2-hydroxyethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-13(8-9-14)11(15)12-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKDYAKOQWQTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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